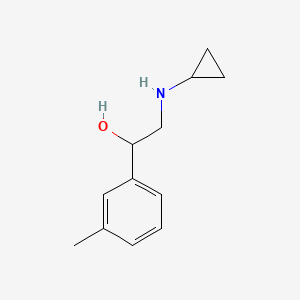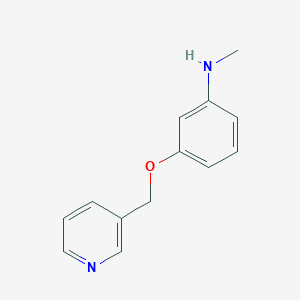![molecular formula C13H15BrN4O2 B13481768 tert-butyl N-[1-(5-bromopyridin-2-yl)-1H-pyrazol-5-yl]carbamate](/img/structure/B13481768.png)
tert-butyl N-[1-(5-bromopyridin-2-yl)-1H-pyrazol-5-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[1-(5-bromopyridin-2-yl)-1H-pyrazol-5-yl]carbamate: is a chemical compound with the molecular formula C13H16BrN3O2 It is a derivative of pyrazole and pyridine, featuring a tert-butyl carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(5-bromopyridin-2-yl)-1H-pyrazol-5-yl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromopyridine-2-carboxylic acid and 1H-pyrazole-5-carboxylic acid.
Formation of Intermediates: The carboxylic acids are converted into their respective acid chlorides using thionyl chloride (SOCl2) or oxalyl chloride (COCl) under anhydrous conditions.
Coupling Reaction: The acid chlorides are then coupled with tert-butyl carbamate in the presence of a base such as triethylamine (Et3N) to form the desired product.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain this compound in high purity.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate the hydrolysis of the carbamate group.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the pyrazole ring.
Reduction Products: Reduced forms of the pyrazole ring.
Hydrolysis Products: Corresponding amine and carbon dioxide.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: tert-Butyl N-[1-(5-bromopyridin-2-yl)-1H-pyrazol-5-yl]carbamate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving pyrazole and pyridine derivatives.
Medicine:
Drug Development: Its structural features make it a candidate for drug development, particularly in the design of inhibitors targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[1-(5-bromopyridin-2-yl)-1H-pyrazol-5-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrazole ring can participate in binding interactions with the active sites of enzymes, potentially inhibiting their activity. The carbamate group can also form hydrogen bonds with amino acid residues in the target protein, stabilizing the binding interaction.
Comparación Con Compuestos Similares
- tert-Butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate
- tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamate
- tert-Butyl (1-(5-bromopyridin-2-yl)cyclopropyl)carbamate
Comparison:
- Structural Differences: While these compounds share the tert-butyl carbamate group and a bromopyridine or bromopyrazine moiety, they differ in the additional substituents and ring structures attached to the core.
- Unique Features: tert-Butyl N-[1-(5-bromopyridin-2-yl)-1H-pyrazol-5-yl]carbamate is unique due to the presence of both a pyrazole and pyridine ring, which can confer distinct electronic and steric properties compared to its analogs.
- Applications: The unique structural features of this compound may make it more suitable for specific applications in drug development and material science compared to its similar compounds.
Propiedades
Fórmula molecular |
C13H15BrN4O2 |
|---|---|
Peso molecular |
339.19 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(5-bromopyridin-2-yl)pyrazol-3-yl]carbamate |
InChI |
InChI=1S/C13H15BrN4O2/c1-13(2,3)20-12(19)17-11-6-7-16-18(11)10-5-4-9(14)8-15-10/h4-8H,1-3H3,(H,17,19) |
Clave InChI |
XVLCQUINZKHIGL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=NN1C2=NC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



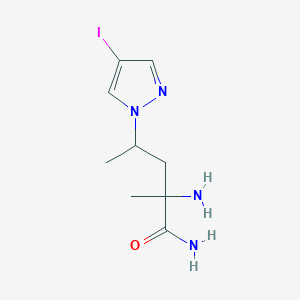
![Methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoate](/img/structure/B13481690.png)
![8-Methoxy-5-azaspiro[3.4]octane hydrochloride](/img/structure/B13481694.png)

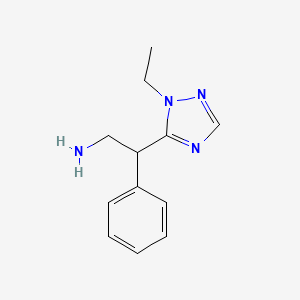
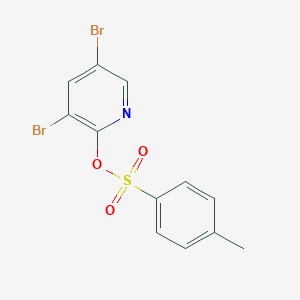

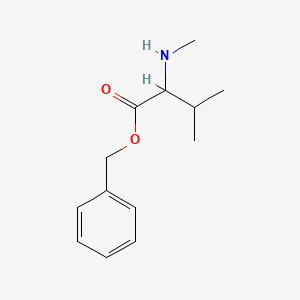
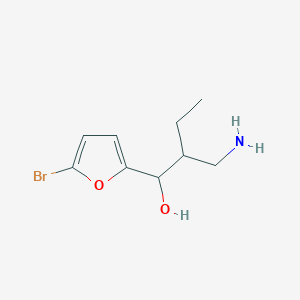
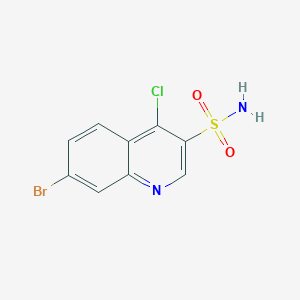
![1-[5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B13481762.png)
